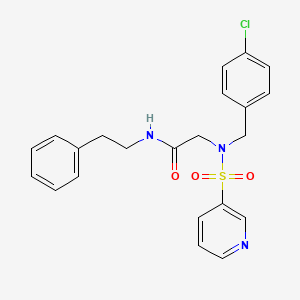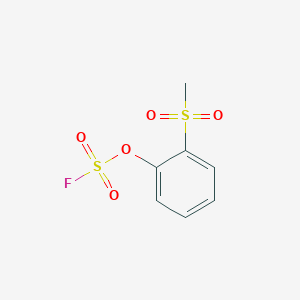![molecular formula C18H17N3O5 B2843697 Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone CAS No. 346698-88-2](/img/structure/B2843697.png)
Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, involves a Pd-catalyzed C-N cross-coupling . Another compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone,” focusing on six unique applications:
Anticancer Agents
Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone has shown promise in the development of anticancer agents. Research has demonstrated its potential in inhibiting the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s structure allows it to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Lead Detection Sensors
This compound has been utilized in the synthesis of sensitive and selective sensors for detecting carcinogenic lead (Pb²⁺) ions. By incorporating it into electrochemical sensors, researchers have achieved high sensitivity and selectivity for Pb²⁺ detection, making it a valuable tool for environmental monitoring and public health . The sensors developed using this compound can detect lead ions at very low concentrations, providing a reliable method for assessing lead contamination in various samples .
Fluorescent Probes
Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone has been explored as a component in the design of fluorescent probes. These probes are used in bioimaging and diagnostic applications to detect specific biomolecules or ions within biological systems. The compound’s unique chemical structure allows it to emit fluorescence upon binding to target molecules, enabling researchers to visualize and track biological processes in real-time .
Antimicrobial Agents
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of microorganisms . Its mechanism of action involves disrupting the cell membrane integrity of pathogens, leading to their death .
Neuroprotective Agents
Research has indicated that Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone may have neuroprotective effects. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s antioxidant properties help in mitigating the damage caused by reactive oxygen species, thereby preserving neuronal function .
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAADSYODXCXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

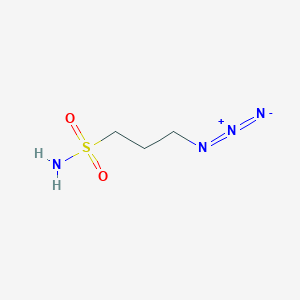
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2843615.png)

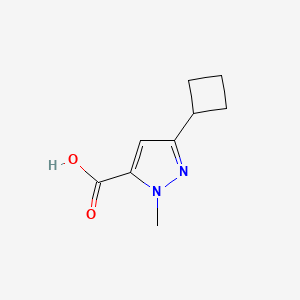
![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)
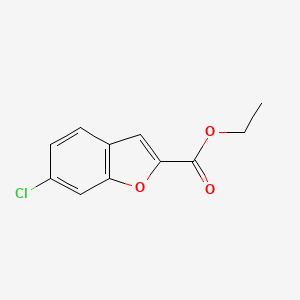
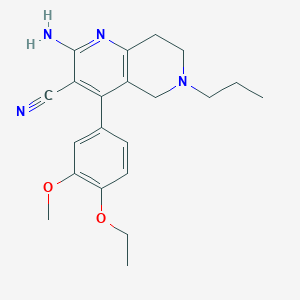
![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)
![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)

